molecular formula C15H21FN2OS B3792415 N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine

Cat. No.: B3792415
M. Wt: 296.4 g/mol
InChI Key: LESPAVLSRLMVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a fluorophenyl group, which can enhance the bioactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a fluorophenyl group, and a methylthio propanoyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperidine nitrogen could act as a nucleophile in reactions with electrophiles . The sulfur atom in the methylthio group might also be reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups it contains .

Future Directions

The study of new compounds like “N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine” is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

1-[3-(4-fluoroanilino)piperidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2OS/c1-20-10-8-15(19)18-9-2-3-14(11-18)17-13-6-4-12(16)5-7-13/h4-7,14,17H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESPAVLSRLMVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.